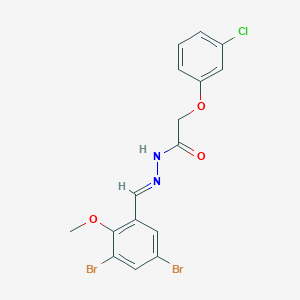![molecular formula C16H9ClN2O2 B5553167 1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)
1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a compound of interest due to its structural complexity and potential for various applications. It belongs to the family of naphthoquinone derivatives, compounds known for their diverse biological activities and applications in organic electronics due to their photophysical properties.
Synthesis Analysis
The synthesis of naphthoquinone derivatives, including 1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione, often involves multi-component reactions. A method described involves the microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives from aromatic aldehydes, 2-aminoanthracene, and cyclic 1,3-dicarbonyl compounds under acidic conditions. This approach is noted for its simplicity, safety, and minimal environmental impact, providing a green chemistry perspective to the synthesis of complex heterocyclic compounds (Tu et al., 2009).
Molecular Structure Analysis
The molecular structure of naphthoquinone derivatives, including 1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione, can be characterized using various spectroscopic and computational methods. The structure often features extended π-conjugation and heterocyclic rings which contribute to its unique electronic and optical properties.
Chemical Reactions and Properties
Naphthoquinone derivatives participate in various chemical reactions due to their rich electron system and functional groups. For instance, they can undergo nucleophilic substitutions, cycloadditions, and other reactions facilitating the synthesis of complex organic molecules. The reactivity can be tailored by substituents like amino and chloro groups, affecting the compound's electrophilic and nucleophilic properties.
Physical Properties Analysis
The physical properties of naphthoquinone derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. These compounds exhibit unique luminescent properties, making them potential candidates for organic electroluminescent (EL) media due to their good luminescence in solutions (Tu et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of naphthoquinoline derivatives and their chemical properties have been a subject of research to explore their potential applications. For instance, Tu et al. (2009) developed a sequential three-component reaction facilitating the synthesis of naphtho[2,3-f]quinoline derivatives, highlighting their good luminescent properties in ethanol solution, which may be utilized in organic electroluminescent media. This synthesis approach emphasizes operational simplicity and minimal environmental impact (Tu et al., 2009). Similarly, Antonini et al. (2004) prepared a series of novel potential DNA-binding antitumor agents, 6-[(ω-aminoalkyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-diones, demonstrating the compound's versatility in generating derivatives with potential antitumor activities (Antonini et al., 2004).
Luminescent Properties and Organic Electroluminescent Media
The luminescent properties of naphthoquinoline derivatives have been extensively studied, indicating their potential use in organic electroluminescent (EL) media. The work by Tu et al. underscores the significance of these compounds in developing new materials for EL applications, contributing to advancements in display technologies (Tu et al., 2009).
Antitumor and Antimicrobial Activities
Compounds related to 1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione have been evaluated for their antitumor and antimicrobial activities. Antonini et al. reported on the in vitro cytotoxic potencies of derivatives toward several tumor cell lines, identifying specific derivatives as new leads in the development of intercalating anticancer derivatives (Antonini et al., 2004). Additionally, Deady et al. (2003) synthesized a series of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxicity against various cancer cell lines, highlighting the compound's potential in cancer therapy (Deady et al., 2003).
properties
IUPAC Name |
16-amino-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-9-5-6-10-13-11(14(18)16(21)19-10)7-3-1-2-4-8(7)15(20)12(9)13/h1-6H,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVFXECWCZSMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)NC4=C3C(=C(C=C4)Cl)C2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)


![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)
![1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)